Eglinazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O2/c1-2-9-6-11-5(8)12-7(13-6)10-3-4(14)15/h2-3H2,1H3,(H,14,15)(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFMJOLSFEAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218400 | |
| Record name | N-(4-Chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68228-19-3 | |
| Record name | Eglinazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68228-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglinazine [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLINAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0594BJI633 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization of Eglinazine
Chemical Synthesis Pathways of Eglinazine
The fundamental approach to synthesizing this compound involves the sequential replacement of chlorine atoms on cyanuric chloride with desired amine functionalities.
Industrial production of s-triazine herbicides, including compounds structurally related to this compound, typically commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process leverages the differential reactivity of the chlorine atoms on the triazine ring towards nucleophilic aromatic substitution (SNAr) google.comcore.ac.uk.
The general industrial methodology involves a multi-stage process where specific amines are introduced under controlled temperature conditions to achieve selective substitution. The first chlorine atom is typically displaced at low temperatures (e.g., 0-5°C), the second at moderate temperatures (e.g., room temperature or 20-50°C), and the third at elevated temperatures (e.g., 70-100°C) core.ac.ukscholarsresearchlibrary.com. Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), are commonly employed as acid acceptors to neutralize the hydrochloric acid generated during each substitution step google.comscholarsresearchlibrary.comcore.ac.uk. Mixed solvent systems, such as acetone (B3395972)/water or methyl isobutyl ketone (MIBK)/water, are often utilized to facilitate the reactions and manage product precipitation google.comcore.ac.uk.
For this compound, which contains an ethylamino group and a glycine (B1666218) moiety, the industrial synthesis would likely involve the sequential reaction of cyanuric chloride with ethylamine (B1201723) and a glycine derivative. The order of addition is crucial, with less reactive amines typically introduced before more reactive ones to ensure regioselectivity scholarsresearchlibrary.com. While specific industrial proprietary details for this compound are not extensively detailed in publicly available literature, the principles of selective nucleophilic substitution on cyanuric chloride are universally applied for the large-scale production of chlorotriazine herbicides.
Laboratory-scale synthesis of this compound would follow similar principles to industrial production, albeit on a smaller scale and with potentially different purification techniques. A plausible synthetic route for this compound (N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycine) from cyanuric chloride would involve two sequential nucleophilic substitution reactions:
First Substitution: Reaction of cyanuric chloride with ethylamine. This step would typically be carried out at a low temperature (e.g., 0-5°C) in a suitable solvent system (e.g., aqueous acetone or dioxane) with a base (e.g., sodium carbonate or sodium hydroxide) to yield 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.
Second Substitution: Reaction of the intermediate 2,4-dichloro-6-(ethylamino)-1,3,5-triazine with glycine. To introduce the glycine moiety, glycine itself or a protected form, such as glycine methyl ester, would be used as the nucleophile. This reaction would likely occur at a higher temperature (e.g., room temperature to reflux) to facilitate the second substitution. If a glycine ester is used, a subsequent hydrolysis step would be required to yield the carboxylic acid functionality of this compound.
An example of a similar reaction in triazine synthesis involves the use of glycine methyl ester as a nucleophile to introduce a glycine derivative onto a chlorinated triazine intermediate nih.gov. This suggests the feasibility of introducing the glycine component via its ester, followed by deprotection.
Table 1: Proposed Key Steps in Laboratory Synthesis of this compound
| Step | Reactants | Conditions (General) | Expected Intermediate/Product |
| 1 | Cyanuric Chloride, Ethylamine | Low Temperature (0-5°C), Base (e.g., NaOH), Solvent (e.g., Acetone/Water) | 2,4-dichloro-6-(ethylamino)-1,3,5-triazine |
| 2 | Intermediate from Step 1, Glycine (or Glycine Ester) | Room Temperature to Reflux, Base, Solvent | This compound (or this compound Ester) |
| 3 | This compound Ester (if applicable) | Hydrolysis (e.g., aqueous acid or base) | This compound |
The primary precursors for this compound synthesis are cyanuric chloride and glycine.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This compound serves as the foundational scaffold for all s-triazine herbicides. It is industrially produced by the trimerization of cyanogen (B1215507) chloride core.ac.uk. Its three reactive chlorine atoms make it an excellent starting material for sequential nucleophilic substitutions, allowing for the introduction of diverse functional groups google.comcore.ac.ukscholarsresearchlibrary.com.
Glycine: Glycine (aminoacetic acid) is a crucial amino acid that acts as an intermediate in the manufacture of this compound nih.govnih.govatamanchemicals.com. Industrially, glycine is primarily produced through chemical synthesis, with the two main processes being the amination of chloroacetic acid with ammonia (B1221849) and the Strecker amino acid synthesis nih.govnih.gov. These methods provide a readily available and cost-effective source of the glycine moiety required for this compound synthesis.
Synthesis of this compound Analogues and Derivatives
The triazine core's inherent reactivity allows for the creation of a wide array of analogues and derivatives, enabling the fine-tuning of their chemical and biological properties.
Strategies for structural modification of this compound, and triazine herbicides in general, primarily involve varying the nucleophiles used in the substitution reactions on the cyanuric chloride core. By controlling the reaction conditions (e.g., temperature, stoichiometry, solvent), chemists can selectively replace one or more chlorine atoms with different amino, alkoxy, or other functional groups core.ac.ukscholarsresearchlibrary.com.
This allows for:
Varying Alkylamino Chains: Replacing the ethylamino group with other alkylamino or substituted alkylamino groups.
Modifying the Carboxylic Acid Moiety: Introducing different amino acids or amino acid derivatives instead of glycine.
Altering the Halogen: While this compound contains a chlorine atom, other halogens could potentially be introduced in analogues, though this would typically involve starting with a different triazine halide or a more complex synthetic route.
These modifications aim to explore structure-activity relationships, potentially leading to compounds with improved herbicidal activity, selectivity, or environmental profiles. The ability to introduce diverse substituents onto the triazine ring makes it a highly flexible scaffold for chemical derivatization and the development of new agrochemicals core.ac.ukscholarsresearchlibrary.com.
This compound-ethyl is a significant derivative of this compound, identified as ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate mdpi.comgoogle.commdpi.com. Its development involves the esterification of the carboxylic acid group present in this compound.
The synthesis of this compound-ethyl from this compound would typically proceed via a standard esterification reaction. This involves reacting this compound with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), often with heating to drive the reaction to completion and remove water (if formed) to shift the equilibrium.
Reaction Scheme (Conceptual):
This compound (R-COOH) + Ethanol (CH3CH2OH) ⇌ this compound-Ethyl (R-COOCH2CH3) + Water (H2O) (where R represents the [4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino-CH2- moiety)
This derivatization converts the carboxylic acid group of this compound into an ethyl ester, which can alter its physicochemical properties, such as solubility, lipophilicity, and uptake by plants, thereby influencing its herbicidal performance as a pre-emergence herbicide mdpi.com. The development of such ester derivatives is a common strategy in agrochemical and pharmaceutical industries to optimize compound characteristics for specific applications.
Table 2: Key Properties of this compound and this compound-Ethyl
| Compound | Molecular Formula | IUPAC Name | CAS RN | PubChem CID |
| This compound | C7H10ClN5O2 | N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycine | 68228-19-3 | 109865 |
| This compound-Ethyl | C9H14ClN5O2 | ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate | 6616-80-4 | 81091 |
Molecular Mechanism of Action
Inhibition of Photosystem II (PSII) in Plant Systems
Triazine herbicides, as a class, are known to exert their phytotoxic effects by inhibiting photosynthesis at a key complex known as Photosystem II (PSII). nih.gov This inhibition disrupts the normal flow of electrons, leading to a cascade of events that ultimately cause plant death.
The primary function of PSII is to capture light energy and initiate the process of converting it into chemical energy. This involves the splitting of water molecules (photolysis) to release electrons, protons, and oxygen. The energized electrons are then passed along an electron transport chain. Triazine herbicides interrupt this critical process by blocking the electron flow at a specific site within the PSII complex. nih.gov This blockage prevents the production of ATP and NADPH, the energy currency and reducing power, respectively, that are essential for the fixation of carbon dioxide in the Calvin cycle.
More specifically, triazine herbicides bind to the D1 protein, a core component of the PSII reaction center. nih.gov They compete with plastoquinone (B1678516) (QB), a mobile electron carrier, for its binding site on the D1 protein. By occupying this site, the herbicide prevents the transfer of electrons from the primary quinone acceptor (QA) to QB. This interruption of the electron transport chain leads to an accumulation of highly reactive molecules, including triplet chlorophyll and singlet oxygen, which cause rapid oxidative damage to cellular components like lipids and proteins. nih.gov This secondary damage, rather than the simple starvation from lack of photosynthesis, is the primary cause of plant death.
Photosystem II inhibitors are a diverse group of herbicides that include several chemical classes beyond triazines, such as ureas, uracils, and phenylcarbamates. While they all target the D1 protein, their specific binding interactions and affinities can vary. For instance, different classes of inhibitors may interact with different amino acid residues within the QB binding pocket. This can lead to variations in their efficacy against different plant species and the potential for the development of herbicide resistance through mutations in the D1 protein.
Table 1: General Comparison of Common PSII Inhibitor Herbicide Classes (Note: Specific data for Eglinazine is not available. This table is illustrative of the general classes.)
| Herbicide Class | Example Compound | Typical Binding Affinity (I50) | Key Interacting Residues on D1 Protein |
| Triazines | Atrazine, Terbuthylazine | 10⁻⁷ - 10⁻⁸ M | Ser264, His215 |
| Ureas | Diuron | 7 - 8 x 10⁻⁸ M | His215 |
| Triazinones | Metribuzin | 1 - 2 x 10⁻⁷ M | His215 |
| Phenols | Ioxynil, Dinoseb | Variable | Different binding domain |
Source: General literature on PSII inhibitors. nih.gov
Cellular and Subcellular Effects in Target Organisms
The inhibition of PSII and the subsequent oxidative stress manifest as distinct visual symptoms in susceptible plants. These typically include chlorosis (yellowing) of the leaves, followed by necrosis (tissue death), particularly in the interveinal regions and along the leaf margins.
At the subcellular level, the primary target is the chloroplast, the organelle housing the photosynthetic machinery. The disruption of the electron transport chain within the thylakoid membranes of the chloroplasts leads to their structural degradation. This includes swelling of the thylakoids, disruption of the grana stacks, and eventually, the complete breakdown of the chloroplast integrity. These ultrastructural changes are a direct consequence of the oxidative damage initiated by the blockage of electron flow.
Structure Activity Relationship Sar Studies
Correlating Structural Features with Herbicidal Efficacy
Eglinazine's herbicidal efficacy stems from its core 1,3,5-triazine (B166579) ring structure, which is substituted at various positions. The key structural features contributing to its activity as a Photosystem II inhibitor include:
The Triazine Ring: The central symmetrical 1,3,5-triazine ring is the scaffold common to this class of herbicides. This heterocyclic aromatic ring system is critical for the molecule's interaction with the target site. wikipedia.org
Chloro Group: The presence of a chlorine atom typically at position 2 (or 6, depending on numbering convention) of the triazine ring is a common feature among many active triazine herbicides and is essential for their inhibitory action. wikipedia.org
Amino Substituents: this compound features an ethylamino group and a glycine (B1666218) moiety attached to the triazine ring. These amino substituents play a significant role in modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for absorption, translocation within the plant, and binding affinity to the D1 protein. wikipedia.orgucanr.edulsuagcenter.com
The mechanism of action for this compound, consistent with other triazine herbicides, involves binding to the QB protein (part of the D1 protein) in Photosystem II. This binding prevents the transfer of electrons to the plastoquinone (B1678516) pool, thereby interrupting the photosynthetic electron transport chain. ucanr.edulsuagcenter.comunl.edu The disruption of electron transfer leads to oxidative stress and rapid cellular damage in susceptible plants. unl.edu
Impact of Substituent Modifications on Bioactivity
Modifications to the substituents on the triazine ring can profoundly impact the bioactivity of Photosystem II inhibitors. While specific quantitative data for this compound modifications are limited, general principles apply to the triazine family:
Nature of Alkylamino Groups: The size, branching, and electronic properties of the alkylamino groups (e.g., ethylamino, isopropylamino, tert-butylamino) attached to the triazine ring can influence the herbicide's binding affinity to the D1 protein, its selectivity between plant species, and its environmental persistence. For instance, the difference between this compound (containing a glycine moiety) and this compound-ethyl (containing a glycine ethyl ester moiety) represents a modification to the carboxylic acid group. This esterification can alter the compound's lipophilicity, which in turn affects its uptake by plant roots and foliage, and its translocation within the plant. herts.ac.ukthegoodscentscompany.com
Halogen Substitution: The type and position of halogen atoms (e.g., chlorine in this compound) are crucial. The electronegativity of the halogen can influence the electronic distribution within the triazine ring, affecting its reactivity and interactions with the target site.
Comparative SAR within the Triazine Herbicide Family
For example, a study on the effects of triazine herbicides on steroidogenesis noted varying efficacies among Atrazine, Simazine (B1681756), Propazine, and Terbuthylazine, with Atrazine generally showing stronger effects than Simazine. nih.gov These differences are attributable to the distinct alkylamino substituents on their triazine rings:
Atrazine: Features an ethylamino and an isopropylamino group. herts.ac.ukuni.lu
Simazine: Has two ethylamino groups. uni.luherts.ac.uk
Propazine: Contains two isopropylamino groups. uni.luherts.ac.uk
Terbuthylazine: Possesses an ethylamino and a tert-butylamino group. wikipedia.orgnih.govthegoodscentscompany.com
This compound: Features an ethylamino group and a glycine moiety. wikipedia.org
These structural variations influence factors such as steric hindrance, electronic properties, and lipophilicity, which dictate how strongly and selectively each herbicide binds to the D1 protein in Photosystem II. Small modifications in the molecular structure of Photosystem II inhibitors can lead to differential sensitivity across plant species, and plant detoxification systems can also affect their response to different herbicides. unl.edu Therefore, while this compound shares the fundamental mode of action with other triazines, the specific nature of its glycine substituent, compared to the simple alkyl groups of other triazines, contributes to its unique profile within the family.
Table 1: Structural Features of this compound and Related Triazine Herbicides
| Compound Name | PubChem CID | Core Structure | Key Substituents on Triazine Ring | Mode of Action |
| This compound | 109865 | 1,3,5-Triazine | Chloro, Ethylamino, Glycine | Photosystem II Inhibitor wikipedia.org |
| This compound-ethyl | 81091 | 1,3,5-Triazine | Chloro, Ethylamino, Glycine ethyl ester | Photosystem II Inhibitor herts.ac.ukuni.luthegoodscentscompany.com |
| Atrazine | 2256 | 1,3,5-Triazine | Chloro, Ethylamino, Isopropylamino | Photosystem II Inhibitor ucanr.eduherts.ac.ukuni.lu |
| Simazine | 5216 | 1,3,5-Triazine | Chloro, Diethylamino (two ethylamino groups) | Photosystem II Inhibitor ucanr.eduuni.luherts.ac.uk |
| Propazine | 4937 | 1,3,5-Triazine | Chloro, Diisopropylamino (two isopropylamino groups) | Photosystem II Inhibitor uni.luherts.ac.uk |
| Terbuthylazine | 22206 | 1,3,5-Triazine | Chloro, Ethylamino, tert-Butylamino | Photosystem II Inhibitor ucanr.eduwikipedia.orgnih.govthegoodscentscompany.com |
Eglinazine in Agronomic Research
Herbicide Resistance Mechanisms in Target Weeds
There is currently no publicly available research detailing the specific mechanisms of herbicide resistance in target weeds to a compound named Eglinazine. General herbicide resistance mechanisms can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govillinois.edu
Target-Site Resistance (TSR): This form of resistance occurs due to mutations in the gene that codes for the protein targeted by the herbicide. nih.govnih.gov This alteration prevents the herbicide from binding to its target site, rendering it ineffective. nih.govcaws.org.nz Another TSR mechanism is the overproduction of the target enzyme, which dilutes the effect of the herbicide. caws.org.nzals-journal.com
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.govillinois.edu These can include reduced herbicide absorption or translocation, increased metabolic detoxification of the herbicide into non-toxic compounds, or sequestration of the herbicide away from the target site. nih.govnih.gov
Without specific studies on this compound, it is not possible to determine which of these mechanisms, if any, are relevant to its use.
Strategies for Herbicide Resistance Management
Due to the lack of information on this compound, no specific strategies for managing resistance to this particular compound can be detailed. However, general principles of herbicide resistance management are well-established and aim to reduce the selection pressure for resistant weeds. oregonstate.eduteagasc.ie These strategies include:
Herbicide Rotation and Mixtures: Avoiding the repeated use of herbicides with the same mode of action (MOA) is a cornerstone of resistance management. oregonstate.edu Rotating herbicides with different MOAs or using mixtures can help control a broader spectrum of weeds and reduce the likelihood of selecting for resistant individuals. fedepalma.org
Integrated Weed Management (IWM): This approach combines various weed control methods, including cultural, mechanical, and chemical tactics. oregonstate.edu Practices such as crop rotation, use of certified seed, altering planting dates, and mechanical weeding can reduce reliance on herbicides and delay the evolution of resistance. oregonstate.eduteagasc.ie
Use of Recommended Rates: Applying herbicides at the recommended label rates is crucial to ensure maximum efficacy and minimize the survival of less susceptible weeds. teagasc.ie
Table 1: General Herbicide Resistance Management Strategies
| Strategy | Description |
|---|---|
| Herbicide Rotation | Alternating herbicides with different modes of action in successive growing seasons. |
| Tank Mixtures | Applying two or more herbicides with different modes of action simultaneously. |
| Crop Rotation | Planting different crops in a sequence to disrupt weed life cycles and allow for different weed management practices. |
| Cultural Practices | Utilizing practices like adjusting planting density, using cover crops, and managing irrigation to enhance crop competitiveness against weeds. |
| Mechanical Control | Employing methods such as tillage and manual weeding to control weeds. |
This compound in Combination with Other Agrochemicals
There is no available data from scientific literature on the interactions of this compound when used in combination with other agrochemicals such as other herbicides, insecticides, or fungicides. The performance of a herbicide in a tank mix can result in different types of interactions:
Synergism: The combined effect of the two agrochemicals is greater than the sum of their individual effects. eagri.org
Antagonism: The combined effect is less than the effect of the more active component applied alone. eagri.org
Additive Effect: The combined effect is equal to the sum of the individual effects. eagri.org
The nature of the interaction depends on the chemical properties of the compounds involved, their modes of action, and the target species. slideshare.netweedcontroljournal.org For example, the combination of certain systemic and contact herbicides can lead to antagonistic effects. weedcontroljournal.org Without specific research on this compound, any potential synergistic or antagonistic effects with other agrochemicals remain unknown.
Table 2: Potential Interactions of Herbicides with Other Agrochemicals
| Interaction Type | Outcome | Example (General Herbicides) |
|---|---|---|
| Synergism | Enhanced weed control. | The mixture of 2,4-D and chlorpropham (B1668850) on monocot species. eagri.org |
| Antagonism | Reduced weed control. | Reduced glyphosate (B1671968) activity when mixed with simazine (B1681756) or atrazine. eagri.org |
| Additive | Effect is the sum of individual components. | - |
| Enhanced Efficacy | Increased herbicide activity due to a non-toxic adjuvant. | Glyphosate activity increased with the addition of ammonium (B1175870) sulphate. eagri.org |
Toxicological Assessment Methodologies and Findings in Non Target Organisms
In Vitro Genotoxicity Assays (e.g., Bacterial DNA Damage, Gene Mutation)
In vitro genotoxicity assays are typically the first tier in assessing the genotoxic potential of chemical substances nih.govbiocompare.com. These tests are designed to detect various types of genetic damage, including gene mutations and chromosomal aberrations, in cultured cells or microorganisms nih.govfao.org.
Common in vitro assays include:
Bacterial Reverse Mutation Test (Ames Test): This assay uses specific strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) to detect gene mutations, specifically point mutations, which involve changes in a single DNA base pair biocompare.comospar.org. The test assesses the ability of a substance to induce reverse mutations in histidine-dependent Salmonella strains or tryptophan-dependent E. coli strains, allowing them to grow in the absence of the amino acid biocompare.com.
In Vitro Mammalian Cell Gene Mutation Test: These assays utilize mammalian cell lines (e.g., mouse lymphoma L5178Y cells, Chinese hamster ovary (CHO) cells, or Chinese hamster lung fibroblast (V79) cells) to detect gene mutations at specific gene loci, such as the thymidine (B127349) kinase (tk) or hypoxanthine-guanine phosphoribosyl transferase (hgprt) loci nih.govfao.org.
In Vitro Chromosome Aberration Test: This test identifies agents that cause structural chromosome aberrations (e.g., breaks, rearrangements) in cultured mammalian somatic cells nih.govfao.org. It is often performed using cell lines like Chinese hamster ovary (CHO) or Chinese hamster lung fibroblast (V79) cells fao.org.
Comet Assay (Single Cell Gel Electrophoresis): While also used in vivo, the in vitro comet assay can detect DNA strand breaks and alkali-labile sites in individual cells nih.govnih.gov.
These in vitro tests are crucial for screening potential mutagens and carcinogens fao.org. However, it is important to note that a positive result in an in vitro assay does not always perfectly correlate with carcinogenicity in vivo, and further in vivo testing is often required biocompare.comfao.orgnih.gov.
Specific detailed findings for Eglinazine from in vitro genotoxicity assays in non-target organisms are not available in the consulted literature.
In Vivo Genotoxicity Studies in Model Organisms (e.g., Chromosome Alteration in Drosophila)
In vivo genotoxicity studies are conducted in living organisms to provide a more comprehensive assessment of a chemical's genotoxic potential, considering factors such as absorption, distribution, metabolism, and excretion that are not fully replicated in in vitro systems nih.govresearchgate.net. These studies are often performed to confirm or refute findings from in vitro assays and to provide biological significance for specific organs or cell types researchgate.net.
Key in vivo genotoxicity studies include:
Micronucleus (MN) Assay: This widely used assay detects chromosomal damage (clastogenicity) and aneuploidy (numerical chromosome aberrations) by identifying micronuclei, which are small nuclei separate from the main nucleus, formed from lagging chromosome fragments or whole chromosomes during cell division nih.govospar.org. The assay can be performed in various tissues, including bone marrow cells or peripheral blood erythrocytes in rodents biocompare.comnih.gov. While Drosophila melanogaster can be used as a model organism for genotoxicity studies, specific details regarding chromosome alteration assays for this compound in Drosophila were not found.
In Vivo Comet Assay: This assay detects DNA strand breaks in cells from various tissues of exposed organisms nih.gov. It is considered a powerful tool for distinguishing between genotoxic and non-genotoxic carcinogens and for identifying mutagens nih.gov.
Chromosome Aberration Test in Rodents: This test analyzes chromosomal aberrations directly in cells from target tissues, such as bone marrow, of rodents exposed to the test substance biocompare.com.
In vivo studies are vital for understanding the actual genotoxic risk posed by a compound in a complex biological system nih.gov. The combination of in vivo comet and micronucleus assays is often recommended for evaluating genetic damage and assessing potential carcinogenicity due to their complementary endpoints nih.gov.
Specific detailed findings for this compound from in vivo genotoxicity studies in model organisms are not available in the consulted literature.
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation (Focusing on Research Applications)
Spectroscopic techniques are fundamental in analytical chemistry for both qualitative and quantitative analysis, providing crucial information about a substance's composition and structure google.comnih.gov. For a compound like Eglinazine, these methods would be indispensable for confirming its molecular structure and identifying any impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the molecular structure and dynamics of complex compounds google.comnih.gov. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the connectivity of atoms and their spatial arrangement google.comnih.gov. For this compound, proton (¹H) NMR and carbon-13 (¹³C) NMR would reveal the number and types of hydrogen and carbon atoms, respectively, as well as their neighboring environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm bond connectivities and long-range couplings, allowing for a complete assignment of the molecular skeleton epo.org.
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, enabling the identification of molecules and the determination of molecular weights google.comnih.gov. Coupled with tandem mass spectrometry (MS/MS), it provides insights into the structure of compounds through fragmentation patterns google.comgoogleapis.com. For this compound, high-resolution mass spectrometry (HRMS) would precisely determine its molecular formula (C7H10ClN5O2) and monoisotopic mass, while MS/MS would help in characterizing its structural fragments, aiding in the confirmation of its triazine core and attached functional groups usda.govepo.org.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths mdpi.com. For this compound, characteristic absorption bands would be expected for N-H (amine), C=O (carbonyl from the acetic acid moiety), C-Cl (chlorine), and C=N (triazine ring) stretching vibrations, confirming the presence of these key functional groups.
While general applications of these techniques are well-documented, specific spectroscopic data (e.g., ¹H NMR chemical shifts, MS fragmentation patterns) for this compound were not found in the current search.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical (QC) calculations apply quantum mechanics to understand chemical systems, particularly focusing on solving the electronic structure problem to determine the electronic configuration and energy of molecules nih.govcaltech.edulibretexts.org. These calculations are crucial for predicting molecular properties and reactivity.
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules mdpi.comijnc.irucl.ac.uk. For this compound, DFT calculations could predict its optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. Furthermore, DFT can be used to calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO energies), which are indicative of a molecule's reactivity and electron transfer characteristics. The energy gap between HOMO and LUMO can provide insights into the chemical stability and potential for electron transfer reactions, which are relevant for its herbicidal mode of action as a photosystem II inhibitor.
Electronic Structure Analysis: Beyond geometry, QC calculations allow for a detailed analysis of electron density distribution, electrostatic potential, and charge distribution within the this compound molecule. This information is critical for understanding intermolecular interactions and the precise mechanism by which this compound interacts with its biological targets. For instance, areas of high electron density or positive electrostatic potential could indicate potential sites for nucleophilic or electrophilic attack, respectively.
Thermodynamic Parameters: QC calculations can also be used to estimate thermodynamic parameters such as enthalpy of formation and reaction energies, providing insights into the stability and feasibility of various chemical transformations involving this compound mdpi.com.
While DFT calculations are mentioned in the context of other compounds and general chemical systems google.comgoogleapis.commdpi.comijnc.irucl.ac.ukgoogle.comhmdb.ca, specific DFT results or electronic structure analyses for this compound were not identified.
Modeling of this compound Interactions with Biological Macromolecules
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its herbicidal mechanism and for rational design of new compounds. Computational modeling approaches are vital for this purpose.
Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a small molecule (ligand, e.g., this compound) to a macromolecule (receptor, e.g., photosystem II protein) plos.orgfrontiersin.org. By exploring various binding poses and scoring their interactions, docking can identify potential binding sites and modes of action. For this compound, docking studies would aim to model its interaction with the D1 protein of photosystem II, a known target for triazine herbicides, to understand the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) usda.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, simulating the behavior of molecules over time by solving Newton's laws of motion nih.govmdpi.comresearchgate.netnih.govgithub.io. For this compound, MD simulations could offer insights into the stability of its binding complex with photosystem II, conformational changes induced upon binding, and the dynamics of water molecules and ions at the binding interface. This dynamic information is often more realistic than static docking poses and can reveal transient interactions important for biological activity mdpi.complos.org.
Binding Free Energy Calculations: Advanced computational methods, such as MM-GBSA (Molecular Mechanics Generalized Born/Surface Area) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be used in conjunction with MD simulations to calculate the binding free energy of this compound to its target plos.orgresearchgate.net. These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental herbicidal activity.
While molecular docking and MD simulations are widely used in studying ligand-macromolecule interactions nih.govnih.govplos.orgfrontiersin.orgmdpi.comresearchgate.netnih.govgithub.ioplos.orgcicbiomagune.esbioconductor.jp, specific studies detailing this compound's interactions with biological macromolecules were not found.
Computational Approaches for Predicting Herbicidal Activity
Computational approaches play an increasingly significant role in predicting and optimizing the herbicidal activity of chemical compounds, reducing the need for extensive experimental screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure (or physicochemical properties derived from it) of a compound and its biological activity researchgate.netnih.govmdpi.comresearchgate.net. For this compound and related triazine herbicides, QSAR models could be developed to predict herbicidal efficacy based on various molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk). These models can help identify structural features that contribute to or detract from herbicidal activity, guiding the design of more potent and selective analogs arxiv.org.
Machine Learning (ML) and Artificial Intelligence (AI): Modern computational toxicology and herbicide design increasingly leverage machine learning and AI algorithms mdpi.complos.orgresearchgate.netnih.gov. These methods can be trained on large datasets of compounds with known herbicidal activity to predict the activity of new or untested molecules. For this compound, ML models could be used to predict its herbicidal activity against a broader range of weed species or to screen for potential off-target effects. Platforms like cropCSM, for instance, utilize graph-based signatures and machine learning to identify molecules with potent herbicidal activity and characterize their environmental and human toxicity profiles mdpi.com.
Virtual Screening: Computational methods enable the rapid screening of large chemical libraries to identify potential herbicidal candidates plos.org. By using docking, QSAR, or other predictive models, researchers can virtually screen thousands or millions of compounds, prioritizing those with the highest predicted activity for experimental validation. This approach could be applied to identify novel this compound-like compounds with improved properties.
While the principles of computational approaches for predicting herbicidal activity are well-established and applied to various herbicides, specific QSAR models or machine learning predictions focused solely on this compound were not found in the current search.
Future Research Directions
Development of Novel Eglinazine Derivatives with Enhanced Selectivity
The development of novel this compound derivatives represents a crucial area for future research. This involves systematic modifications to the chemical structure of this compound to achieve improved target specificity and reduced off-target effects. Such studies would typically involve:
Structure-Activity Relationship (SAR) Studies: Detailed SAR investigations are essential to understand how specific structural features of this compound contribute to its herbicidal activity and selectivity. This would involve synthesizing a series of analogs with precise chemical alterations and evaluating their biological activity against target and non-target organisms.
Rational Design and Computational Chemistry: Leveraging computational tools, researchers can predict the binding affinity of potential derivatives to the photosystem II complex. This approach can guide the synthesis of compounds with enhanced binding characteristics and, consequently, improved herbicidal potency and selectivity.
Combinatorial Chemistry: High-throughput synthesis and screening of diverse this compound-like compounds could identify novel scaffolds with superior properties, potentially leading to derivatives with activity against resistant weed biotypes or improved environmental profiles.
Investigating Environmental Fates in Controlled Research Settings
Understanding the environmental fate of this compound and its derivatives is paramount for responsible stewardship. While this compound-ethyl is noted to be moderately soluble in water and tends not to be persistent in soil, existing data on its environmental fate have identified gaps. herts.ac.uk Future research in controlled settings will focus on comprehensively characterizing its behavior in various environmental compartments:
Degradation Kinetics and Pathways: Studies would investigate the rates and mechanisms of this compound degradation in soil, water, and air under controlled laboratory conditions, including hydrolysis, photolysis, and microbial degradation. This would involve simulating diverse environmental parameters such as pH, temperature, and light exposure.
Mobility and Leaching Potential: Research would assess the potential for this compound and its metabolites to leach through soil profiles into groundwater or to be transported via surface runoff. This typically involves lysimeter studies and soil column experiments.
Bioavailability and Biotransformation: Investigations into how this compound interacts with soil organic matter and its potential for uptake and transformation by microorganisms and plants are critical. These studies help predict the persistence and potential for accumulation in environmental matrices.
Controlled research settings, such as those adhering to Good Laboratory Practice (GLP) and OECD guidelines, are crucial for generating robust and reliable environmental fate data. sgs.compharmaron.comepa.gov
Exploration of Resistance Reversal Strategies
As with many active compounds, the development of resistance in target organisms is a significant challenge. This compound, as a photosystem II inhibitor, faces the potential for resistance evolution in weeds. Future research will explore strategies to overcome or reverse such resistance:
Identification of Resistance Mechanisms: A fundamental step involves identifying the molecular and physiological mechanisms by which weeds develop resistance to this compound. This could include target-site mutations in the photosystem II D1 protein, enhanced metabolism, or altered uptake/translocation.
Synergist Development: Research could focus on identifying compounds that, when co-applied with this compound, can overcome resistance. These synergists might inhibit detoxifying enzymes in resistant plants or interfere with other resistance mechanisms.
Rotation and Mixture Strategies: Studies would evaluate the effectiveness of integrating this compound into herbicide rotation programs or using it in mixtures with herbicides possessing different modes of action to delay or reverse the onset of resistance. This involves field and greenhouse trials to assess long-term efficacy.
Understanding and addressing resistance is critical for maintaining the long-term effectiveness of this compound as a weed management tool.
Advanced Mechanistic Studies at the Molecular Level
Despite this compound being known as a photosystem II inhibitor, more advanced molecular-level studies can provide deeper insights into its precise mechanism of action and potential for optimization:
High-Resolution Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the exact binding site and conformational changes induced by this compound within the photosystem II complex. This structural information is invaluable for rational drug design.
Kinetic and Spectroscopic Analyses: Detailed kinetic studies can elucidate the binding dynamics of this compound to its target, including association and dissociation rates. Spectroscopic methods can provide insights into the electronic interactions between this compound and the photosystem II components.
Omics Approaches (Genomics, Proteomics, Metabolomics): These advanced techniques can reveal the broader cellular responses of target organisms to this compound exposure. This includes identifying genes that are up- or down-regulated, proteins that are affected, and changes in metabolic pathways, offering a more comprehensive understanding of its biological impact.
These advanced studies are crucial for a complete understanding of this compound's interaction with biological systems, paving the way for the development of even more effective and selective compounds.
Q & A
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) or machine learning (random forests) to capture complex interactions. Report confidence intervals and goodness-of-fit metrics (R<sup>2</sup>, AIC). For outlier detection, apply Grubbs’ test or leverage peer-reviewed software (e.g., GraphPad Prism) .
Q. How should researchers optimize this compound’s formulation for enhanced bioavailability without altering its pharmacophore?
- Methodological Answer : Employ co-solvency, nanoemulsion, or prodrug strategies. Characterize formulations using dissolution testing, DSC (differential scanning calorimetry), and in situ intestinal perfusion models. Compare bioavailability metrics (AUC, Tmax) across formulations in preclinical models .
Q. What methodologies address this compound’s stability challenges under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with LC-MS monitoring. Use Arrhenius plots to predict shelf-life. For in vivo stability, employ microdialysis or radiolabeled tracer techniques. Publish degradation pathways and impurity profiles .
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
